molecular formula C13H16N2OS2 B14900444 n-Isobutyl-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide

n-Isobutyl-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide

Cat. No.: B14900444
M. Wt: 280.4 g/mol
InChI Key: ZUTIRWVPZBIUDV-UHFFFAOYSA-N
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Description

n-Isobutyl-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide is a heterocyclic compound that contains both a thiazole and a thiophene ring. This compound is of interest due to its potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Isobutyl-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide typically involves the condensation of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

n-Isobutyl-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitro compounds.

Major Products Formed

Scientific Research Applications

n-Isobutyl-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of n-Isobutyl-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-phenylthiazole-5-carboxamide: Similar structure but with a phenyl group instead of a thiophene ring.

    2-(Thiophen-2-yl)thiazole-4-carboxamide: Lacks the isobutyl and methyl groups.

    N-Methyl-2-(thiophen-2-yl)thiazole-5-carboxamide: Contains a methyl group instead of an isobutyl group.

Uniqueness

n-Isobutyl-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide is unique due to the presence of both an isobutyl group and a thiophene ring, which may contribute to its distinct biological activities and chemical properties. The combination of these functional groups can enhance its binding affinity to molecular targets and improve its overall efficacy in various applications .

Properties

Molecular Formula

C13H16N2OS2

Molecular Weight

280.4 g/mol

IUPAC Name

4-methyl-N-(2-methylpropyl)-2-thiophen-2-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C13H16N2OS2/c1-8(2)7-14-12(16)11-9(3)15-13(18-11)10-5-4-6-17-10/h4-6,8H,7H2,1-3H3,(H,14,16)

InChI Key

ZUTIRWVPZBIUDV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)C(=O)NCC(C)C

Origin of Product

United States

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